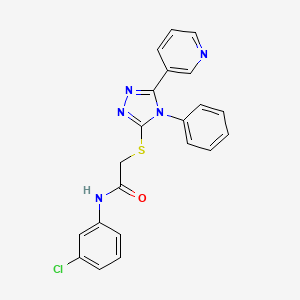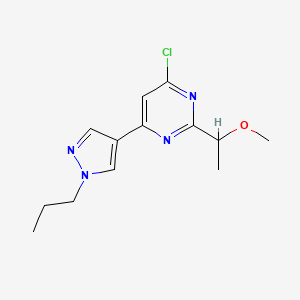
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminopropyl group attached to a pyrrole ring, which is further substituted with a dione moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidine with 2-aminopropane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial production methods often involve the use of immobilized whole-cell biocatalysts with transaminase activity. This biocatalytic approach offers an environmentally friendly and economically viable method for the synthesis of enantiopure compounds .
Analyse Chemischer Reaktionen
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form imine derivatives.
Common reagents used in these reactions include hydrazine, acetic anhydride, and various aldehydes . The major products formed from these reactions include pyrrolo[3,4-c]pyrazoles and other substituted pyrrolin-2-ones .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group is believed to play a crucial role in its biological activity by interacting with neurotransmitter receptors and enzymes. The compound may also modulate the release of neurotransmitters, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride can be compared with other similar compounds such as:
4-Hydroxyamphetamine: Both compounds have sympathomimetic effects, but this compound has a unique pyrrole-dione structure.
Methiopropamine: This compound is structurally related but has different pharmacological properties due to the presence of a thiophene ring.
alpha-Pyrrolidinohexiophenone: Another structurally similar compound with stimulant effects, but with a different mechanism of action.
Eigenschaften
Molekularformel |
C7H11ClN2O2 |
|---|---|
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
1-(2-aminopropyl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h2-3,5H,4,8H2,1H3;1H |
InChI-Schlüssel |
ARYYLSUXCALNAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)C=CC1=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)


![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)


![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)
![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)


![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)

